ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate
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Overview
Description
Ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate is a complex organic compound that features both indole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a thiophene carboxylate under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure high yield and purity. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted for the synthesis of thiophene derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes.
Mechanism of Action
The mechanism of action of ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The indole and thiophene moieties allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
Ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate is unique due to its combined indole and thiophene structures, which provide a broader range of biological activities compared to compounds with only one of these moieties. This dual structure allows for more versatile interactions with biological targets, enhancing its potential therapeutic applications.
Properties
Molecular Formula |
C16H16N2O2S |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
ethyl 5-[5-(aminomethyl)-1H-indol-2-yl]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O2S/c1-2-20-16(19)15-6-5-14(21-15)13-8-11-7-10(9-17)3-4-12(11)18-13/h3-8,18H,2,9,17H2,1H3 |
InChI Key |
QNFROXGKCMAQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC3=C(N2)C=CC(=C3)CN |
Origin of Product |
United States |
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